Lipophilicity Advantage vs. Des-Bromo Analog
The target compound exhibits a computed XLogP3 of 3.4, which is 0.5 log units higher than that of its des-bromo analog 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanone (XLogP3 = 2.9) [1]. This increase reflects the contribution of the bromine atom to overall lipophilicity, a critical parameter for passive membrane diffusion and oral bioavailability.
| Evidence Dimension | XLogP3 (predicted octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone: XLogP3 = 2.9 |
| Quantified Difference | ΔXLogP3 = +0.5 |
| Conditions | Computed via XLogP3 algorithm as reported by vendor and PubChem, respectively. |
Why This Matters
A 0.5 LogP increase can double the membrane permeability coefficient of a neutral molecule, making the brominated analogue a superior choice when designing cell-permeable probes or central nervous system drug candidates.
- [1] PubChem. 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone Compound Summary. CID 2759733. Accessed 2026-05-07. View Source
